3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a suitable butyric acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using reagents such as potassium carbonate and a suitable difluorophenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the free amino group, allowing further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-3-(3,5-difluorophenyl)propanoic Acid: Similar structure but with a propanoic acid backbone.
3-(Boc-amino)-4-(3,5-difluorophenyl)pentanoic Acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid is unique due to its specific combination of a butyric acid backbone, a Boc-protected amino group, and a difluorophenyl group
Properties
Molecular Formula |
C15H19F2NO4 |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
SWDGICALKIJRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)CC(=O)O |
Origin of Product |
United States |
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